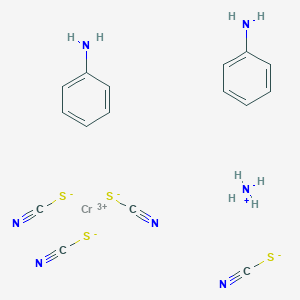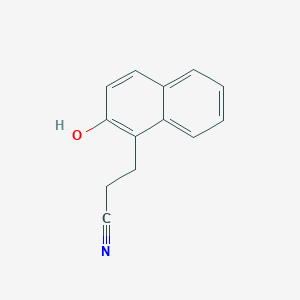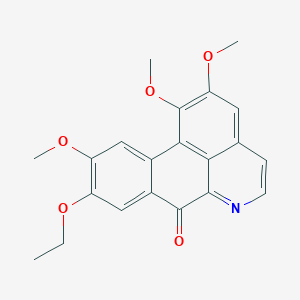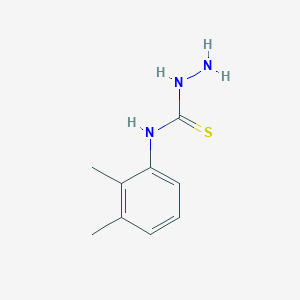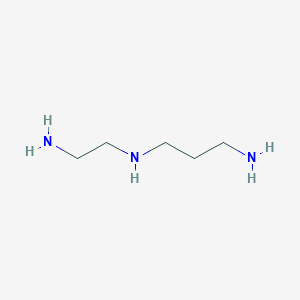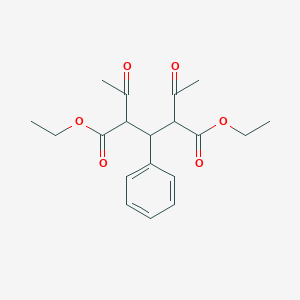
5-Hydroxy-2,4,6-tris(isopropyl)-1,3,2-dioxaphosphorinane 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,4,6-tris(isopropyl)-1,3,2-dioxaphosphorinane 5-oxide, commonly known as HET0016, is a potent and selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is responsible for the production of 20-HETE, a biologically active lipid mediator that plays a key role in regulating vascular tone, inflammation, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemia-reperfusion injury.
Wirkmechanismus
HET0016 exerts its pharmacological effects by selectively inhibiting the activity of 5-Hydroxy-2,4,6-tris(isopropyl)-1,3,2-dioxaphosphorinane 5-oxide synthase, thereby reducing the production of 5-Hydroxy-2,4,6-tris(isopropyl)-1,3,2-dioxaphosphorinane 5-oxide. This leads to a decrease in vasoconstriction, inflammation, and angiogenesis, which are all regulated by 5-Hydroxy-2,4,6-tris(isopropyl)-1,3,2-dioxaphosphorinane 5-oxide. HET0016 has been shown to be highly selective for 5-Hydroxy-2,4,6-tris(isopropyl)-1,3,2-dioxaphosphorinane 5-oxide synthase, with little to no effect on other cytochrome P450 enzymes.
Biochemical and Physiological Effects:
HET0016 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, modulation of immune response, and regulation of vascular tone. In addition, HET0016 has been shown to improve renal function, reduce tissue damage, and enhance functional recovery in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
HET0016 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for 5-Hydroxy-2,4,6-tris(isopropyl)-1,3,2-dioxaphosphorinane 5-oxide synthase, which allows for specific targeting of this enzyme in various cell and tissue types. Another advantage is its relatively low toxicity and good pharmacokinetic profile, which allows for safe and effective use in animal models and potentially in humans. However, one of the main limitations is its limited solubility in aqueous solutions, which can make it difficult to administer and formulate for certain experiments.
Zukünftige Richtungen
There are several future directions for research on HET0016. One area of interest is its potential use in combination with other drugs or therapies for enhanced therapeutic efficacy. Another area of interest is its potential use in various disease models, including cancer, hypertension, and ischemia-reperfusion injury. Additionally, further studies are needed to elucidate the precise mechanisms of action of HET0016 and its downstream effects on various cellular and molecular pathways. Finally, there is a need for the development of more potent and selective inhibitors of 5-Hydroxy-2,4,6-tris(isopropyl)-1,3,2-dioxaphosphorinane 5-oxide synthase with improved solubility and pharmacokinetic properties.
Synthesemethoden
HET0016 can be synthesized through a multi-step process involving the reaction of 2-chloroethanol with diisopropylamine, followed by the addition of phosphorus oxychloride and 5-hydroxy-2,4,6-tris(isopropyl)-1,3,2-dioxaphosphorinane. The resulting compound is then oxidized with hydrogen peroxide to yield HET0016 in high purity.
Wissenschaftliche Forschungsanwendungen
HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemia-reperfusion injury. In cancer, HET0016 has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer. In hypertension, HET0016 has been shown to reduce blood pressure and improve renal function in animal models. In ischemia-reperfusion injury, HET0016 has been shown to reduce tissue damage and improve functional recovery in various organs, including the heart, brain, and liver.
Eigenschaften
CAS-Nummer |
13237-73-5 |
|---|---|
Produktname |
5-Hydroxy-2,4,6-tris(isopropyl)-1,3,2-dioxaphosphorinane 5-oxide |
Molekularformel |
C12H25O4P |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
5-hydroxy-2,4,6-tri(propan-2-yl)-1,3,5λ5-dioxaphosphinane 5-oxide |
InChI |
InChI=1S/C12H25O4P/c1-7(2)10-15-11(8(3)4)17(13,14)12(16-10)9(5)6/h7-12H,1-6H3,(H,13,14) |
InChI-Schlüssel |
UMLZKTBXNZNRFA-UHFFFAOYSA-N |
SMILES |
CC(C)C1OC(P(=O)(C(O1)C(C)C)O)C(C)C |
Kanonische SMILES |
CC(C)C1OC(P(=O)(C(O1)C(C)C)O)C(C)C |
Andere CAS-Nummern |
13237-73-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)
